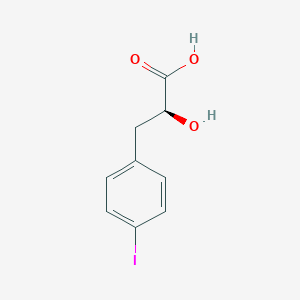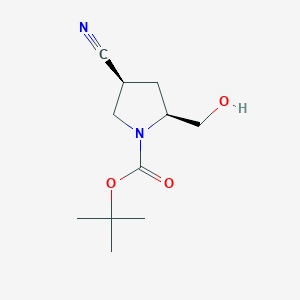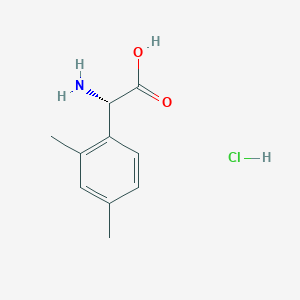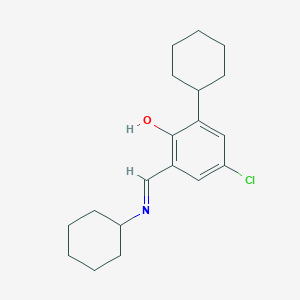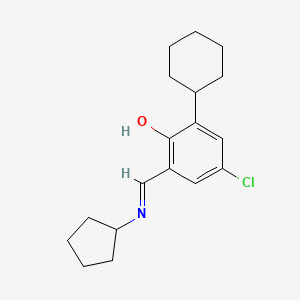
2-(Propyn-1-yl)indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propyn-1-yl)indene is an organic compound derived from the indene molecule. It is a colorless, flammable liquid with a pungent odor. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has an important role in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity and stability. It is also used in the research of various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(Propyn-1-yl)indene has a variety of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the research of biochemical and physiological effects. For example, it has been used to study the effects of certain compounds on the expression of certain genes. Additionally, it has been used to study the effects of certain compounds on the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 2-(Propyn-1-yl)indene is not fully understood. However, it is believed that it acts as a ‘catalyst’ for the synthesis of certain organic compounds. Specifically, it is believed to facilitate the formation of certain bonds between molecules, which then leads to the formation of the desired compound. Additionally, it is believed to act as a ‘stabilizer’, allowing certain compounds to remain in their desired form for a longer period of time.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a variety of effects on the body. For example, it has been shown to affect the expression of certain genes, and it has also been shown to affect the structure and function of proteins. Additionally, it has been shown to have an effect on the metabolism of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Propyn-1-yl)indene has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to its use in laboratory experiments. For example, it is flammable and has a pungent odor, which can be potentially hazardous. Additionally, it can be toxic if not used properly.
Zukünftige Richtungen
There are numerous potential future directions for 2-(Propyn-1-yl)indene. First, it could be further studied to better understand its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, it could be used to develop new compounds with desirable properties, such as improved stability or increased bioavailability. Furthermore, it could be used to develop new techniques for synthesizing organic compounds, such as novel catalysts or new methods of cyclization. Finally, it could be used to develop new methods for analyzing and quantifying organic compounds, such as new spectroscopic techniques or new chromatographic techniques.
Synthesemethoden
2-(Propyn-1-yl)indene is synthesized through a process known as the Fischer indole synthesis. This process involves the condensation of a carbonyl compound and an aromatic compound, followed by a cyclization reaction. The reaction is catalyzed by an acid, such as sulfuric acid, and the resulting product is this compound. This process is relatively simple and can be performed in a laboratory with minimal equipment.
Eigenschaften
IUPAC Name |
2-prop-1-ynyl-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-5-10-8-11-6-3-4-7-12(11)9-10/h3-4,6-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITXHZUHQUOFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

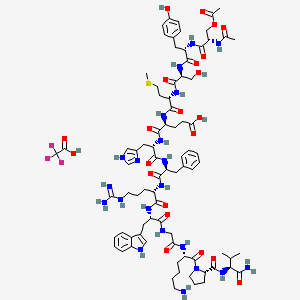





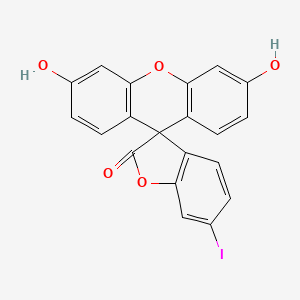
![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)
